

# Spectroscopic data comparison of 2-, 3-, and 4cyanophenol

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Compound of Interest		
Compound Name:	3-Cyanophenol	
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A Comprehensive Spectroscopic Comparison of 2-, 3-, and 4-Cyanophenol for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for the three isomers of cyanophenol: 2-cyanophenol, **3-cyanophenol**, and 4-cyanophenol. An understanding of the distinct spectroscopic signatures of these isomers is crucial for their synthesis, identification, and application in various fields, including pharmaceuticals and materials science. This document presents key data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), complemented by detailed experimental protocols and a structural comparison.

The positional isomerism of the hydroxyl (-OH) and cyano (-CN) groups on the benzene ring leads to significant differences in their spectroscopic properties. A notable example is the intramolecular hydrogen bonding present in 2-cyanophenol, which is absent in the other two isomers and profoundly influences their spectral characteristics.

## **Comparative Spectroscopic Data**

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of 2-, 3-, and 4-cyanophenol.

## <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy



Table 1:  ${}^{1}H$  NMR Chemical Shifts ( $\delta$ ) in ppm

Compound	Solvent	Aromatic Protons (ppm)	-OH Proton (ppm)
2-Cyanophenol	CDCl₃	6.95 - 7.50 (m, 4H)[1]	Variable, broad
3-Cyanophenol	DMSO-d <sub>6</sub>	7.10 - 7.50 (m, 4H)	~10.5 (s, 1H)
4-Cyanophenol	DMSO-d <sub>6</sub>	6.90 (d, 2H), 7.70 (d, 2H)	~10.6 (s, 1H)

Table 2:  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ ) in ppm

Compound	Solvent	Aromatic Carbons (ppm)	Cyano Carbon (-CN) (ppm)	Carbon bearing -OH (ppm)
2-Cyanophenol	CDCl₃	116.0, 121.3, 133.4, 134.5	117.5	159.8
3-Cyanophenol	DMSO-d₅	115.8, 118.9, 120.2, 130.8, 131.2	119.2	158.2
4-Cyanophenol	DMSO-d <sub>6</sub>	116.2 (2C), 134.1 (2C)	119.5	160.7

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm<sup>-1</sup>)



Functional Group	2-Cyanophenol (cm <sup>-1</sup> )	3-Cyanophenol (cm <sup>-1</sup> )	4-Cyanophenol (cm <sup>-1</sup> )
O-H Stretch	~3200-3400 (broad)[2]	~3300 (broad)	~3350-3500 (sharp, concentration-dependent)[2]
C≡N Stretch	~2230[3][4]	~2236[3][4]	~2227[3][4]
Aromatic C-H Stretch	~3050-3100[2]	~3050-3100	~3050-3100[2]
C-O Stretch	~1250[2]	~1240	~1230[2]

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

Table 4: UV-Vis Absorption Maxima (λ\_max)

Compound	Solvent	λ_max (nm)
2-Cyanophenol	Methanol	~225, 275, 310
3-Cyanophenol	Methanol	~220, 275, 285
4-Cyanophenol	Methanol	~220, 270[4]

#### Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (Electron Impact)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Cyanophenol	119[5]	91, 64, 63[5]
3-Cyanophenol	119[6]	91, 64[6]
4-Cyanophenol	119[7]	91, 64

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are provided below.





# Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Weigh 5-10 mg of the cyanophenol isomer into a clean, dry NMR tube.
  - [8] Add approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
  - [8] The choice of solvent can affect the chemical shifts, particularly of the hydroxyl proton.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum to simplify the spectrum to one peak per unique carbon.[9]
  - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).[10]
  - A larger number of scans is typically required for <sup>13</sup>C NMR due to the low natural abundance of the <sup>13</sup>C isotope.[11]
- Data Processing: Process the raw data by applying a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

#### Infrared (IR) Spectroscopy

For solid samples like the cyanophenol isomers, the following methods are commonly used:

Thin Solid Film Method:



- Dissolve a small amount (a few mg) of the cyanophenol isomer in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
- Apply a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[12]
- Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
- Potassium Bromide (KBr) Pellet Method:
  - Grind a small amount (1-2 mg) of the cyanophenol isomer with approximately 100-200 mg
    of dry KBr powder using an agate mortar and pestle.
  - Place the finely ground mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.
  - Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

#### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

- Sample Preparation: Prepare a dilute solution of the cyanophenol isomer in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for optimal accuracy.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
  - Fill a second quartz cuvette with the sample solution.
  - Place both cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (typically 200-400 nm for these compounds).[13]

#### **Mass Spectrometry (MS)**

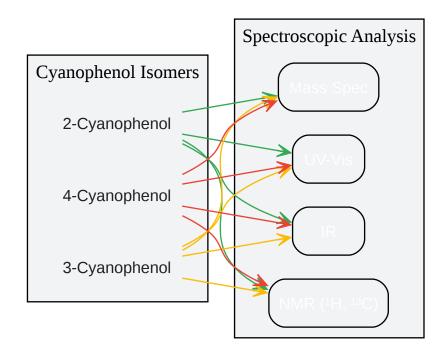


The following describes a general procedure for Electron Impact (EI) mass spectrometry:

- Sample Introduction: Introduce a small amount of the cyanophenol isomer into the mass spectrometer. For volatile solids, a direct insertion probe can be used, where the sample is heated to produce a vapor.[14]
- Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV).[15] This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[14]
- Detection: An electron multiplier or other detector measures the abundance of ions at each m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

#### Structural Isomers and Their Relationship

The following diagram illustrates the structural differences between the three cyanophenol isomers.





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Caption: Structural relationship of cyanophenol isomers and their analysis.

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